Cas no 255832-77-0 (Benzaldehyde, 4-[(4-bromo-2-fluorophenyl)methoxy]-)
Benzaldehyde, 4-[(4-bromo-2-fluorophenyl)methoxy]- Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 4-[(4-bromo-2-fluorophenyl)methoxy]-
- 255832-77-0
- AKOS008409310
- 4-((4-Bromo-2-fluorobenzyl)oxy)benzaldehyde
- 4-(4-Bromo-2-fluorobenzyloxy)benzaldehyde
- 4-[(4-BROMO-2-FLUOROPHENYL)METHOXY]BENZALDEHYDE
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- MDL: MFCD12634950
- Inchi: 1S/C14H10BrFO2/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-8H,9H2
- InChI Key: DVXJELRDYFRUFW-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)F)COC1C=CC(C=O)=CC=1
Computed Properties
- Exact Mass: 307.9848
- Monoisotopic Mass: 307.98482g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
Benzaldehyde, 4-[(4-bromo-2-fluorophenyl)methoxy]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427740-1 g |
4-(4-Bromo-2-fluorobenzyloxy)benzaldehyde |
255832-77-0 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB427740-5 g |
4-(4-Bromo-2-fluorobenzyloxy)benzaldehyde |
255832-77-0 | 5g |
€1,373.40 | 2023-04-23 | ||
| abcr | AB427740-1g |
4-(4-Bromo-2-fluorobenzyloxy)benzaldehyde; . |
255832-77-0 | 1g |
€1621.70 | 2025-02-21 | ||
| abcr | AB427740-5g |
4-(4-Bromo-2-fluorobenzyloxy)benzaldehyde |
255832-77-0 | 5g |
€1373.40 | 2023-09-04 | ||
| Crysdot LLC | CD12091086-1g |
4-((4-Bromo-2-fluorobenzyl)oxy)benzaldehyde |
255832-77-0 | 97% | 1g |
$437 | 2024-07-24 | |
| Crysdot LLC | CD12091086-5g |
4-((4-Bromo-2-fluorobenzyl)oxy)benzaldehyde |
255832-77-0 | 97% | 5g |
$1177 | 2024-07-24 |
Benzaldehyde, 4-[(4-bromo-2-fluorophenyl)methoxy]- Suppliers
Benzaldehyde, 4-[(4-bromo-2-fluorophenyl)methoxy]- Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Additional information on Benzaldehyde, 4-[(4-bromo-2-fluorophenyl)methoxy]-
Benzaldehyde, 4-[(4-bromo-2-fluorophenyl)methoxy]- (CAS No. 255832-77-0): A Comprehensive Overview
Benzaldehyde, 4-[(4-bromo-2-fluorophenyl)methoxy]-, identified by its CAS number 255832-77-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique combination of a benzaldehyde core and a methoxy-substituted 4-bromo-2-fluorophenyl group makes it a versatile building block for drug discovery and development.
The structural features of Benzaldehyde, 4-[(4-bromo-2-fluorophenyl)methoxy]- contribute to its remarkable reactivity and functional diversity. The presence of both bromine and fluorine atoms in the aromatic ring enhances its utility in cross-coupling reactions, which are fundamental in modern organic synthesis. These reactions allow for the introduction of additional functional groups, enabling the creation of complex molecular architectures essential for medicinal chemistry applications.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. Benzaldehyde, 4-[(4-bromo-2-fluorophenyl)methoxy]- has emerged as a key intermediate in this endeavor. Its incorporation into drug candidates has been associated with improved pharmacokinetic properties, including better solubility and bioavailability. These attributes are critical for ensuring that therapeutic molecules can effectively reach their target sites within the body.
One of the most compelling aspects of Benzaldehyde, 4-[(4-bromo-2-fluorophenyl)methoxy]- is its role in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes involved in cancer progression. The bromine and fluorine substituents facilitate selective binding to these targets, leading to potent inhibitory effects with minimal off-target activity.
The pharmaceutical industry has increasingly leveraged computational methods to optimize the synthesis and application of compounds like Benzaldehyde, 4-[(4-bromo-2-fluorophenyl)methoxy]-. Advanced computational techniques, such as molecular modeling and quantum chemistry calculations, have enabled researchers to predict the behavior of these molecules in biological systems with unprecedented accuracy. This approach has not only accelerated the drug discovery process but also reduced the need for extensive experimental trials.
Moreover, the environmental impact of chemical synthesis has prompted researchers to explore greener alternatives for producing Benzaldehyde, 4-[(4-bromo-2-fluorophenyl)methoxy]-. Catalytic methods that minimize waste and energy consumption have been developed, aligning with global efforts to promote sustainable chemistry. These innovations highlight the compound's adaptability to evolving regulatory and environmental standards.
The biological activity of derivatives of Benzaldehyde, 4-[(4-bromo-2-fluorophenyl)methoxy]- has been extensively studied in preclinical models. Research indicates that certain analogs exhibit anti-inflammatory, antimicrobial, and even antiviral properties. These findings underscore the compound's potential as a scaffold for developing novel therapeutics across multiple therapeutic areas.
In conclusion, Benzaldehyde, 4-[(4-bromo-2-fluorophenyl)methoxy]- (CAS No. 255832-77-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and functional versatility make it an invaluable tool for synthetic chemists and drug developers. As research continues to uncover new applications for this compound, its role in addressing complex medical challenges is expected to grow even further.
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